Cyanidin-3-rutinoside
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H31ClO15 |
|---|---|
Molecular Weight |
631 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27?;/m0./s1 |
InChI Key |
ADZHXBNWNZIHIX-IGIRAXBLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Synonyms |
cyanidin 3-rutinoside cyanidin-3-rutinoside |
Origin of Product |
United States |
Occurrence, Biosynthesis, and Ecophysiological Dynamics
Natural Distribution and Systematics of Cyanidin-3-rutinoside Accumulation in Flora
The accumulation of this compound is widespread throughout the plant kingdom, with significant concentrations found in various fruits, vegetables, and flowers.
Identification in Diverse Plant Species
This compound has been identified as a key pigment in a range of plant species, contributing to their characteristic coloration and antioxidant properties.
Rubus occidentalis (Black Raspberry): Black raspberries are a particularly rich source of anthocyanins, with this compound being one of the predominant compounds. nih.govresearchgate.net Studies have shown that it, along with cyanidin-3-xylosylrutinoside, makes up a significant portion of the total anthocyanin content, ranging from 24-40%. nih.govresearchgate.netresearchgate.net The high concentration of these compounds contributes to the fruit's deep purple-black color. usda.gov
Morus nigra (Black Mulberry): Black mulberry fruits contain this compound, although often in lesser quantities than its glucoside counterpart, cyanidin-3-glucoside. plos.orgmdpi.com The total flavonoid content in black mulberry has been measured at 20.9 mg/g of dry weight, with this compound accounting for 2.9 mg/g. plos.org Other research has identified a range of anthocyanins in Morus nigra, including cyanidin-3-sophoroside, pelargonidin-3-glucoside, and pelargonidin-3-rutinoside. researchgate.net
Fagopyrum tataricum (Tartary Buckwheat): Tartary buckwheat accumulates two primary anthocyanins in its stems and leaves: cyanidin-3-glucoside and this compound. tandfonline.comtandfonline.com Studies have shown that the concentration of this compound can be influenced by environmental factors such as light exposure. For instance, the highest content of this compound (0.85 mg/g dry weight) was observed in sprouts exposed to blue LED light for 10 days. nih.gov
Cannabis sativa (Cannabis): Recent research has identified this compound, also known as keracyanin, as the primary anthocyanin in the vegetative and floral tissues of Cannabis sativa. researchgate.netnih.govdntb.gov.ua This discovery highlights that the purple and red coloring observed in some cannabis varieties is due to the accumulation of this compound. nih.govdntb.gov.uawisconsin.edu The concentration of this compound in some cannabis biomass can be higher than that found in small berries, suggesting its potential as a valuable source of this antioxidant. researchgate.netnih.govdntb.gov.ua
Interactive Data Table: this compound Content in Various Plant Species
| Plant Species | Common Name | Plant Part | This compound Content | Reference |
| Rubus occidentalis | Black Raspberry | Fruit | 24-40% of total anthocyanins | nih.govresearchgate.net |
| Morus nigra | Black Mulberry | Fruit | 2.9 mg/g (dry weight) | plos.org |
| Fagopyrum tataricum | Tartary Buckwheat | Sprouts | 0.85 mg/g (dry weight) | nih.gov |
| Cannabis sativa | Cannabis | Vegetative and Floral Tissues | Major anthocyanin | researchgate.netnih.govdntb.gov.ua |
Varietal and Geographic Influences on Accumulation Profiles
The concentration of this compound can vary significantly not only between different plant species but also among different cultivars and growing regions of the same species.
Mulberry ( Morus spp.): A study of 12 mulberry genotypes revealed that this compound content ranged from 0.18 mg/g to 8.65 mg/g of dry weight. mdpi.com For example, Morus nigra grown in Italy showed lower levels (7.5 mg/g DW) compared to Morus alba and Morus microphylla cultivars 'Iksu' and 'Shimgang' (8.58–8.65 mg/g DW). mdpi.com
Sour Cherry ( Prunus cerasus var. marasca): Research on three ecotypes of Marasca sour cherries grown in two different Dalmatian geographical regions demonstrated that the growing region had a significant impact on the accumulation of individual anthocyanins, including this compound. researchgate.netftb.com.hr
Figs ( Ficus carica ): The accumulation of this compound in figs increases during the ripening process. researchgate.net While it is a major anthocyanin in many fig varieties, some studies have reported cyanidin-3-O-glucoside as the dominant anthocyanin in certain Chinese cultivars. researchgate.net
Elucidation of Biosynthetic Pathways
The formation of this compound is a multi-step process involving a series of enzymatic reactions within the broader flavonoid biosynthetic pathway.
Enzymatic Transformations within the Flavonoid Pathway Leading to this compound Synthesis
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA from the amino acid phenylalanine. wiley.com This precursor then enters the flavonoid pathway. wiley.com
Key enzymatic steps include:
Chalcone Synthase (CHS): This enzyme catalyzes the initial step of the flavonoid pathway, leading to the formation of chalcones. wiley.com
Chalcone Isomerase (CHI): Converts chalcones into flavanones. frontiersin.org
Flavanone 3-hydroxylase (F3H): Hydroxylates flavanones to produce dihydroflavonols. frontiersin.org
Flavonoid 3'-hydroxylase (F3'H): This enzyme is crucial for the synthesis of cyanidin-based anthocyanins by hydroxylating the B-ring of dihydrokaempferol (B1209521) to produce dihydroquercetin. frontiersin.orgashs.org
Dihydroflavonol 4-reductase (DFR): Reduces dihydroflavonols to leucoanthocyanidins. wiley.comresearchgate.net
Anthocyanidin Synthase (ANS): Oxidizes leucoanthocyanidins to form the colored anthocyanidin, cyanidin (B77932). researchgate.net
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): This enzyme attaches a glucose molecule to the 3-hydroxyl group of cyanidin, forming cyanidin-3-glucoside. wiley.com
Rhamnosyltransferase: A subsequent glycosylation step, catalyzed by a rhamnosyltransferase, adds a rhamnose sugar to the glucose moiety of cyanidin-3-glucoside to form this compound.
An enzyme, anthocyanin 3-O-glucoside rhamnosyltransferase, has been identified that specifically catalyzes this final step. While cyanidin 3-glucoside is a good substrate for this enzyme, cyanidin 3,5-diglucoside is not, indicating a degree of substrate specificity. researchgate.net
Genetic Regulation and Transcriptional Control of this compound Biosynthesis
The biosynthesis of anthocyanins, including this compound, is tightly regulated at the genetic level by a complex of transcription factors. oup.com This complex typically includes proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. wiley.comoup.com
In Cannabis sativa, the expression of genes encoding for structural enzymes like CHS, F3H, DFR, and ANS, as well as regulatory transcription factors, is correlated with the accumulation of this compound. researchgate.netnih.govdntb.gov.ua Two R2R3-MYB transcription factors, CsMYB33 and CsMYB78, have been implicated in this regulatory process. dntb.gov.ua
In poplar mutants with red leaves, the R2R3-MYB gene PdMYB113 was found to activate the expression of anthocyanin biosynthesis genes, leading to high levels of this compound. wiley.com
In sweet cherry, shading experiments revealed that the expression of upstream and middle structural genes like 4CL2, 4CL3, and HCT2 may be regulated by transcription factors such as LBD, ERF4, and NAC2, affecting this compound levels. frontiersin.org
In Zinnia elegans, the transcription factor ZeMYB9 interacts with ZeGL3 to activate the expression of ZeF3'H, a key gene for cyanidin synthesis. frontiersin.org
Novel Biosynthetic Routes in Non-Plant Organisms (e.g., Fungi)
While anthocyanin biosynthesis is characteristic of plants, recent studies have uncovered the production of these compounds in non-plant organisms, such as fungi.
The fungus Cordyceps cicadae has been shown to produce cyanidin, with two key genes, CcDFR and CcOMT9, identified as affecting its biosynthesis. frontiersin.org Deletion of CcDFR reduced cyanidin-3-glucoside levels, while deletion of CcOMT9 led to an increase. frontiersin.org This suggests a distinct anthocyanin biosynthesis pathway in this fungus. frontiersin.org
Research on Aspergillus sydowii H-1 also revealed a novel anthocyanin synthesis pathway, identifying 31 genes involved in directing cyanidin production. frontiersin.org
These findings open up new possibilities for the biotechnological production of this compound and other valuable anthocyanins.
Advanced Methodologies for Isolation, Purification, and Structural Elucidation in Research Contexts
Modern Extraction Techniques from Complex Biological Matrices
Ultrasonic-assisted extraction (UAE) is a widely employed technique for obtaining cyanidin-3-rutinoside from plant materials due to its efficiency and reduced extraction times. nih.gov The principle behind UAE involves the use of acoustic cavitation, which creates mechanical effects that enhance the transfer of the target compound from the sample matrix into the solvent. nih.gov Research has shown that several parameters significantly influence the extraction yield of this compound and other anthocyanins.
A study on the extraction of anthocyanins from mulberry, where this compound is a major component, utilized response surface methodology (RSM) to optimize UAE conditions. nih.govresearchgate.net The optimal parameters were determined to be a methanol (B129727) concentration of 63.8% (containing 1% v/v trifluoroacetic acid), a temperature of 43.2°C, a liquid-to-solid ratio of 23.8:1 (v/w), and an extraction time of 40 minutes. nih.govresearchgate.net Under these conditions, a maximum yield of 64.70 ± 0.45 mg/g was achieved. nih.govresearchgate.net The study highlighted that methanol concentration, extraction temperature, and liquid-to-solid ratio were the most significant factors affecting the extraction rate. nih.gov
Similarly, research on litchi pericarp, another source of this compound, also employed RSM to optimize UAE. researchgate.netrsc.org The optimal conditions for maximizing the yield of this compound from litchi pericarp were found to be an ultrasonic power of 240 W, an ultrasonic time of 34.5 minutes, and an ethanol (B145695) concentration of 54.1%. researchgate.netrsc.org These optimized conditions demonstrate the importance of tailoring the extraction parameters to the specific plant matrix.
Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for Anthocyanins (including this compound)
| Plant Source | Parameter | Optimal Value | Resulting Yield |
|---|---|---|---|
| Mulberry nih.govresearchgate.net | Solvent | 63.8% Methanol (with 1% TFA) | 64.70 ± 0.45 mg/g |
| Temperature | 43.2°C | ||
| Liquid-to-Solid Ratio | 23.8:1 (v/w) | ||
| Time | 40 minutes | ||
| Litchi Pericarp researchgate.netrsc.org | Ultrasonic Power | 240 W | Not specified in mg/g |
| Time | 34.5 minutes | ||
| Solvent | 54.1% Ethanol |
Microwave-assisted extraction (MAE) and enzyme-assisted extraction (EAE) are other advanced techniques utilized for the extraction of this compound. MAE uses microwave energy to heat the solvent and sample, which can accelerate the extraction process. researchgate.net EAE employs enzymes to break down the plant cell walls, facilitating the release of intracellular compounds. nih.gov
In a study on Chinese bayberry, MAE was optimized for anthocyanin extraction, including cyanidin-3-O-glucoside which can be a precursor or related compound to this compound. The optimal conditions were found to be a solid-to-liquid ratio of 1:50, an extraction temperature of 80°C, and an extraction time of 15 minutes, yielding 2.95 ± 0.08 mg/g of anthocyanins. researchgate.net Research on açai, which contains this compound, identified optimal MAE conditions for anthocyanins as 38.23% methanol in the extraction solvent, a temperature of 99.63°C, and a pH of 2. mdpi.com
Enzyme-assisted extraction has been shown to be effective, particularly when combined with other techniques. For instance, a study on mulberry wine residues used ultrasound-assisted enzymatic extraction (UAEE) to extract anthocyanins, including this compound. researchgate.netfao.org The optimized conditions were a temperature of 52°C, ultrasonic power of 315 W, an enzyme concentration of 0.22%, and an incubation time of 94 minutes, which resulted in a yield of 5.98 mg/g. researchgate.netfao.org A comparison of UAE and EAE for blackcurrant anthocyanins found that the most influential variable for both methods was the ethanol percentage in the solvent, with optimal extraction times of 5 minutes for UAE and 10 minutes for EAE. nih.gov
Optimized Parameters for MAE and EAE of Anthocyanins (including this compound)
| Technique | Plant Source | Parameter | Optimal Value | Resulting Yield |
|---|---|---|---|---|
| MAE researchgate.net | Chinese Bayberry | Solid-to-Liquid Ratio | 1:50 | 2.95 ± 0.08 mg/g |
| Temperature | 80°C | |||
| Time | 15 minutes | |||
| UAEE researchgate.netfao.org | Mulberry Wine Residue | Temperature | 52°C | 5.98 mg/g |
| Ultrasonic Power | 315 W | |||
| Enzyme Concentration | 0.22% | |||
| Time | 94 minutes |
Chromatographic Strategies for High-Purity Isolation
High-performance countercurrent chromatography (HPCCC) is a liquid-liquid partition chromatography technique that has proven effective for the preparative separation of this compound from crude extracts. This method avoids the use of solid stationary phases, which can cause irreversible adsorption of target compounds.
A study on the separation of anthocyanins from mulberry fruit utilized HPCCC to isolate both cyanidin-3-glucoside and this compound. nih.govelsevierpure.com The researchers optimized the biphasic solvent system, flow rate, sample amount, and rotational speed. nih.gov The optimal solvent system was composed of tert-butyl methyl ether/n-butanol/acetonitrile/0.01% trifluoroacetic acid (1:3:1:5, v/v). nih.gov Using this system, they were able to successfully scale up the separation from a semi-preparative to a preparative scale, demonstrating the robustness of the technique. nih.gov From 1.5 g of crude mulberry fruit extract, 14.3 mg of pure this compound was obtained. elsevierpure.com
Another application of a similar technique, high-speed counter-current chromatography (HSCCC), was used to separate anthocyanins from blue honeysuckle fruits. nih.gov While this study focused on cyanidin-3-glucoside, the solvent system used, tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (2:2:1:5:0.01, v/v), is indicative of the types of solvent systems effective for anthocyanin separation with this technology. nih.gov
Medium-pressure liquid chromatography (MPLC) is a technique that bridges the gap between low-pressure column chromatography and high-performance liquid chromatography (HPLC). cabidigitallibrary.org It offers higher resolution and faster separation than traditional column chromatography and allows for the preparation of larger quantities of purified compounds compared to analytical HPLC. cabidigitallibrary.org
In the context of this compound and other anthocyanins, MPLC is often used as a subsequent purification step after an initial separation by a technique like HPCCC. For example, a study on the isolation of anthocyanins from black rice employed HPCCC followed by reversed-phase MPLC (RP-MPLC) to yield highly pure cyanidin-3-glucoside and peonidin-3-glucoside. researchgate.net This combination of techniques demonstrates a powerful workflow for obtaining pure anthocyanin monomers. While this specific study did not isolate this compound, the methodology is directly applicable.
Resin-based purification is a common and effective method for the enrichment and purification of this compound from crude extracts. Macroporous resins, in particular, are widely used due to their high adsorption capacity, ease of regeneration, and relatively low cost. nih.gov
Research on the purification of anthocyanins from mulberry, which include this compound, found that among six tested macroporous resins, the X-5 resin showed the best adsorbent capability. nih.gov Similarly, a study on litchi pericarp utilized an Amberlite XAD-7 column followed by Sephadex LH-20 column chromatography to purify anthocyanins, with this compound being the major component identified. researchgate.netmdpi.com The use of Amberlite XAD-7HP has also been reported for the absorption of anthocyanins from black currant, including this compound, prior to preparative HPLC. nih.gov
The selection of the appropriate resin is crucial for successful purification. A study on red raspberry extracts investigated nine different macroporous resins and found that AB-8 resin provided the maximum adsorption and desorption for the target anthocyanins. researchgate.netresearchgate.net The optimized conditions for this resin involved a sample solution concentration of 0.2912 mg/mL, a flow rate of 0.5 mL/min for adsorption, and elution with 60:40 (v/v) ethanol-water at a flow rate of 1.0 mL/min. researchgate.net This process resulted in a 19.1-fold increase in anthocyanin purity with a recovery yield of 98.84%. researchgate.net
Spectroscopic and Spectrometric Approaches for Structural Confirmation in Research
The unambiguous identification and structural elucidation of this compound in research settings rely on a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and fragmentation patterns, which are essential for confirming its identity and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules, including complex natural products like this compound. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments, researchers can map the precise connectivity of atoms within the molecule.
In the ¹H NMR spectrum of this compound, specific signals in the aromatic region (typically between δ 6.5 and 9.0 ppm) are characteristic of the cyanidin (B77932) aglycone's A and B rings. The splitting patterns and coupling constants of these protons provide clear evidence for the substitution pattern on the flavonoid core researchgate.net. The anomeric protons of the glucose and rhamnose units of the rutinoside moiety typically appear in a distinct region of the spectrum, and their coupling constants confirm the β-configuration of the glycosidic linkage for glucose and the α-configuration for rhamnose.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The signals for the flavonoid skeleton, the sugar moieties, and the characteristic methyl group of rhamnose can be unambiguously assigned. For instance, data from analyses performed in deuterated methanol (CD₃OD) provide a detailed carbon map of the entire structure rsc.org.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD rsc.org (Data acquired at 600 MHz for ¹H and 150 MHz for ¹³C)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone (Cyanidin) | ||
| 2 | 170.2 | |
| 3 | 162.9 | |
| 4 | 158.8 | 8.81 (s) |
| 5 | 157.1 | |
| 6 | 95.2 | 6.53 (d, J=4.8 Hz) |
| 7 | 147.2 | |
| 8 | 112.9 | 6.73 (s) |
| 9 | 145.5 | |
| 10 | 103.4 | |
| 1' | 119.7 | |
| 2' | 112.4 | |
| 3' | 144.6 | |
| 4' | 134.7 | |
| 5' | 102.1 | 7.61 (s) |
| 6' | 102.9 | 7.61 (s) |
| Glucose | ||
| 1'' | 103.4 | 5.25 (d, J=7.2 Hz) |
| 2'' | 74.5 | 3.59-3.62 (m) |
| 3'' | 77.8 | 3.42-3.57 (m) |
| 4'' | 71.1 | 3.42-3.57 (m) |
| 5'' | 77.3 | 3.42-3.57 (m) |
| 6'' | 67.6 | 3.95 (d, J=10.8 Hz) |
| Rhamnose | ||
| 1''' | 102.1 | |
| 2''' | 72.3 | 3.69-3.70 (m) |
| 3''' | 71.7 | 3.59-3.62 (m) |
| 4''' | 73.8 | 3.18-3.21 (m) |
| 5''' | 69.7 | 3.29-3.32 (m) |
| 6''' | 17.8 | 1.02 (d, J=6 Hz) |
Mass Spectrometry (MS/MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC) and used in tandem (MS/MS), is indispensable for confirming the molecular weight and identifying the structural components of this compound.
In positive ion mode electrospray ionization (ESI), this compound is typically detected as a protonated molecular ion [M]⁺. High-resolution mass spectrometry can determine the exact mass, allowing for the calculation of its elemental formula (C₂₇H₃₁O₁₅⁺) rsc.org. The molecular ion for this compound appears at a mass-to-charge ratio (m/z) of approximately 595 researchgate.netnih.govresearchgate.net.
Tandem mass spectrometry (MS/MS) involves isolating the parent ion (m/z 595) and subjecting it to collision-induced dissociation (CID). This process induces fragmentation at the weakest bonds, which for glycosides are the glycosidic linkages. The resulting fragmentation pattern is highly characteristic. The primary fragmentation event is the cleavage of the rutinoside moiety (glucose and rhamnose), resulting in a prominent product ion corresponding to the cyanidin aglycone. This aglycone fragment is consistently observed at m/z 287 researchgate.netnih.govresearchgate.net. The neutral loss of the rutinoside sugar unit (308 Da) from the parent ion confirms the nature of the glycosylation. Further fragmentation can sometimes show the sequential loss of the terminal rhamnose (146 Da), leading to an intermediate fragment ion at m/z 449, which corresponds to cyanidin-3-glucoside, before the subsequent loss of glucose (162 Da) to yield the m/z 287 aglycone researchgate.netnih.gov.
Table 2: Key MS/MS Fragmentation Data for this compound
| Ion Description | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |
| Protonated Molecular Ion [M]⁺ | 595.2 nih.govresearchgate.net | Intact Molecule |
| Intermediate Fragment [M - rhamnose]⁺ | 449.1 nih.gov | Loss of terminal rhamnose unit |
| Aglycone Fragment [M - rutinoside]⁺ | 287.1 researchgate.netresearchgate.netmassbank.eu | Loss of entire rutinoside unit |
UV-Visible Spectrophotometry in Purity Assessment
UV-Visible (UV-Vis) spectrophotometry is a straightforward and valuable technique used in the analysis of anthocyanins like this compound. It is particularly useful for quantifying the compound and assessing the purity of isolated fractions. Anthocyanins exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their vibrant color, as well as in the ultraviolet region.
The UV-Vis spectrum of this compound typically displays two characteristic absorption maxima (λmax). The first is in the UV region, around 280 nm, which is characteristic of the benzoyl system of the flavonoid A-ring. The second, more prominent peak is in the visible range, typically between 510 and 530 nm, corresponding to the cinnamoyl system (B-ring and the heterocyclic C-ring) researchgate.net. The exact position of the visible λmax is sensitive to pH and solvent conditions. In acidic methanol, this peak is often observed around 520 nm researchgate.net.
During purification procedures, UV-Vis spectrophotometry, often coupled with HPLC, is used to monitor the separation. A consistent λmax and a symmetrical peak shape in the chromatogram at the detection wavelength indicate a high degree of purity. Any shifts in the λmax or the appearance of shoulder peaks could suggest the presence of impurities or degradation products.
Table 3: Characteristic UV-Visible Absorption Maxima for this compound
| Spectral Region | Approximate λmax | Corresponding Structural Feature |
| UV | ~280 nm | Benzoyl moiety (A-ring) |
| Visible | ~520 nm researchgate.net | Cinnamoyl moiety (B-ring and C-ring) |
Metabolism, Pharmacokinetics, and Biotransformation in Preclinical Models
Mechanisms of Absorption and Bioavailability in Animal Models
The absorption of cyanidin-3-rutinoside is a complex process, with evidence pointing to its uptake in both the stomach and the small intestine. While a portion can be absorbed directly through the gastric mucosa, the small intestine serves as a primary site for its passage into systemic circulation.
Research indicates that the glycosidic form of anthocyanins, including this compound, can be absorbed intact. The transport of these molecules across the intestinal epithelium is facilitated by specific transporters. Studies using everted rat jejunum sacs have suggested that anthocyanins are transported across the enterocyte by the sodium-dependent glucose transporter (SGLT1) researchgate.netnih.gov. The transport mechanism for nonacylated anthocyanin glycosides may also involve the glucose transporter GLUT2 researchgate.net. This is supported by in vivo observations where the simultaneous consumption of glucose with an elderberry extract rich in cyanidin (B77932) glycosides led to lower urinary excretion of the anthocyanins, suggesting competition for the same transport systems researchgate.net.
The bioavailability of this compound has been compared with other closely related anthocyanins, particularly cyanidin-3-glucoside, in rat models. Following oral administration of an extract from wild mulberry containing both compounds, both glycosylated forms reached their maximum concentration in plasma and kidney at 15 minutes post-administration nih.gov.
In a study where purified anthocyanins were administered to rats, this compound (C3R) showed a maximum plasma concentration (Cmax) of 850 ± 120 nmol/L between 0.5 and 2.0 hours after administration. nih.govacs.org This was comparable to cyanidin-3-glucoside (C3G), which had a Cmax of 840 ± 190 nmol/L in the same timeframe. nih.govacs.orgresearchgate.net These findings suggest that 3-O-β-rutinosyl anthocyanins are directly absorbed and distributed into the blood nih.govacs.org.
| Compound | Dosage (μmol/kg body weight) | Cmax (nmol/L) | Time to Cmax (h) | Source |
|---|---|---|---|---|
| This compound | 800 | 850 ± 120 | 0.5 - 2.0 | nih.govacs.org |
| Cyanidin-3-glucoside | 800 | 840 ± 190 | 0.5 - 2.0 | nih.govacs.org |
| Delphinidin-3-rutinoside | 800 | 580 ± 410 | 0.5 - 2.0 | nih.govacs.org |
Several factors can modulate the absorption and systemic exposure of this compound. The food matrix in which the compound is delivered can significantly impact its bioaccessibility nih.gov. Food processing techniques may either decrease anthocyanin content or, conversely, increase their bioaccessibility and subsequent absorption researchgate.net. Furthermore, inter-individual variability, stemming from genetic differences in metabolic enzymes and transporters, can lead to variations in bioavailability nih.gov. The composition of an individual's gut microbiota also plays a critical role in determining the extent of anthocyanin metabolism and absorption nih.gov.
Elucidation of Biotransformation Pathways and Metabolite Formation
Once absorbed, this compound undergoes extensive biotransformation through enzymatic processes in the host's tissues and by the action of the gut microbiota.
Following absorption, this compound is subject to Phase II metabolic reactions, which are conjugation processes that increase the polarity of the molecule, facilitating its excretion youtube.com. In rat plasma, this compound has been identified in its unchanged form, as well as in conjugated forms such as glucuronides and sulfates of its aglycone, cyanidin researchgate.netnih.gov. This indicates that after the initial absorption of the glycoside, some of it is hydrolyzed to cyanidin, which then undergoes glucuronidation and sulfation. The liver is a primary site for these reactions, where enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) catalyze the conjugation researchgate.netyoutube.com. While less studied for this specific compound, methylation is another common Phase II pathway for flavonoids mdpi.comresearchgate.net. Phase I reactions, such as oxidation, may precede these conjugation steps to introduce a functional group for the Phase II enzymes to act upon youtube.com.
A significant portion of ingested this compound is not absorbed in the upper gastrointestinal tract and reaches the colon, where it is extensively metabolized by the resident gut microbiota nih.govresearchgate.net. In vitro fermentation studies using rat colonic microflora have demonstrated the complete metabolism of both this compound and cyanidin-3-glucoside nih.gov.
The initial step in microbial metabolism is the cleavage of the glycosidic bonds by bacterial enzymes such as β-glucosidase and α-rhamnosidase, releasing the aglycone, cyanidin researchgate.net. The cyanidin aglycone is unstable and undergoes further degradation. The heterocyclic C-ring is cleaved, leading to the formation of various smaller phenolic acids nih.gov. One of the major degradation products identified is protocatechuic acid (3,4-dihydroxybenzoic acid) nih.govresearchgate.netacs.org. Other metabolites, such as vanillic acid, phloroglucinaldehyde, and ferulic acid, have also been identified from the degradation of related cyanidin glycosides nih.govfrontiersin.org. These microbial metabolites can be absorbed from the colon and contribute to the systemic effects of this compound consumption acs.org.
| Metabolite Type | Metabolite Name | Origin | Source |
|---|---|---|---|
| Intact Glycoside | This compound | Parent Compound | nih.gov |
| Phase II Conjugate | Cyanidin glucuronides | Host Metabolism | nih.gov |
| Phase II Conjugate | Cyanidin sulfates | Host Metabolism | nih.gov |
| Aglycone | Cyanidin | Gut Microbiota (deglycosylation) | nih.gov |
| Microbial Degradation Product | Protocatechuic acid | Gut Microbiota | nih.govacs.org |
Identification of Key Metabolites in Preclinical Species
Following oral administration in preclinical models, this compound undergoes significant biotransformation. Studies in Wistar rats have identified several key metabolites in the plasma. The parent compound can be found in its unchanged form, but it is also metabolized into glucuronide and sulfate (B86663) conjugates of its aglycone, cyanidin. nih.govresearchgate.net This indicates that both phase II metabolic pathways and hydrolysis of the glycosidic bond are crucial in its biotransformation.
Furthermore, the gut microbiota plays a significant role in the degradation of this compound. In vitro fermentation studies using rat colonic microflora have shown that cyanidin glycosides are completely metabolized. nih.gov The primary degradation products include the aglycone, cyanidin, and a phenolic acid known as protocatechuic acid. nih.govnih.gov However, these degradation products, cyanidin and protocatechuic acid, were reportedly not detected in the plasma of rats after oral administration of a wild mulberry extract containing this compound. nih.gov
| Metabolite | Form Detected | Location of Detection |
|---|---|---|
| This compound | Unchanged (Intact) | Plasma, Gastrointestinal Tract |
| Cyanidin Glucuronides | Conjugated Metabolite | Plasma |
| Cyanidin Sulfates | Conjugated Metabolite | Plasma |
| Cyanidin | Aglycone | Gastrointestinal Tract (low amount) |
| Protocatechuic Acid | Degradation Product | In vitro fermentation with colonic microflora |
Pharmacokinetic Profiling in Preclinical Studies
Pharmacokinetic studies in rat models demonstrate that this compound is rapidly absorbed and distributed to various tissues after oral administration. When an anthocyanin-rich extract from wild mulberry was given to Wistar rats, both this compound and its counterpart, cyanidin-3-glucoside, reached their maximum concentrations in the plasma and kidneys just 15 minutes post-administration. nih.govresearchgate.net This rapid uptake suggests an efficient absorption mechanism from the gastrointestinal tract.
The area under the curve of concentration versus time (AUC) provides insight into the extent of exposure in different tissues. For the mulberry extract, the AUC from 0 to 8 hours was 2.76 ± 0.88 µg hour/mL in plasma and significantly higher in the kidney at 9.74 ± 0.75 µg hour/g, indicating a notable accumulation in this organ. nih.govresearchgate.net In another study, following oral administration of purified this compound to rats, the compound was detected in the plasma, reaching a maximum concentration (Cmax) of 850 ± 120 nmol/L between 0.5 and 2.0 hours after administration. nih.govacs.org
| Parameter | Tissue | Value | Time to Peak |
|---|---|---|---|
| Cmax | Plasma | 850 ± 120 nmol/L | 0.5 - 2.0 hours |
| Time to Cmax | Plasma & Kidney | 15 minutes | N/A |
| AUC (0-8h) | Plasma | 2.76 ± 0.88 µg hour/mL | N/A |
| AUC (0-8h) | Kidney | 9.74 ± 0.75 µg hour/g | N/A |
Preclinical studies indicate that this compound and its related compounds are eliminated from the body through both urinary and biliary pathways. Following oral administration in rats, this compound is excreted in the urine, primarily in its intact glycosylated form. nih.govacs.org This suggests that a portion of the absorbed compound is cleared by the kidneys without undergoing metabolic alteration.
Studies on the closely related cyanidin-3-glucoside have shown that both the parent compound and its methylated derivatives appear quickly in the bile after administration. researchgate.net This demonstrates that biliary excretion is a significant route of elimination for cyanidin-based anthocyanins. researchgate.net This rapid excretion into both bile and urine is a common feature for anthocyanins, contributing to their relatively short half-life in the systemic circulation. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design of Analogs
Investigation of Functional Group Contributions to Biological Activity
The specific arrangement and nature of functional groups within the cyanidin-3-rutinoside molecule play a pivotal role in its interaction with biological targets. Both the glycosidic moiety and the aglycone structure have been shown to significantly influence its bioactivities.
The sugar group (rutinose) attached at the C3 position of the cyanidin (B77932) aglycone is a key determinant of the molecule's biological properties, including its ability to inhibit enzymes and its absorption in the body. The nature of this glycosidic linkage can significantly alter the compound's specificity and efficacy.
Research has demonstrated that the glycosylation pattern of cyanidin affects its enzyme inhibitory activity. For instance, studies on α-glucosidase and pancreatic α-amylase, enzymes involved in carbohydrate digestion, have revealed the importance of the sugar moiety. While this compound exhibits inhibitory effects on yeast α-glucosidase, the type of sugar can modulate this activity nih.govresearchgate.net. For example, the replacement of the 3-O-glucose moiety with a 3-O-galactose can lead to a significant increase in intestinal sucrase inhibitory activity nih.gov.
Furthermore, the presence and type of sugar can influence the absorption and metabolism of the anthocyanin. The rutinoside moiety in this compound affects its bioavailability, as the larger disaccharide can be a substrate for different enzymatic hydrolysis in the gut compared to monosaccharide-conjugated anthocyanins.
Below is a data table summarizing the inhibitory effects of cyanidin and its glycosides on different enzymes:
| Compound | Target Enzyme | IC50 Value (mM) | Notes |
| Cyanidin | Intestinal Sucrase | 1.42 ± 0.25 | Moderately active. |
| Cyanidin-3-glucoside | Intestinal Sucrase | 2.07 ± 0.18 | 1.46-fold decrease in inhibition compared to cyanidin. |
| Cyanidin-3-galactoside | Intestinal Sucrase | 0.50 ± 0.05 | Most potent inhibitor against intestinal sucrase among the tested compounds. |
| Cyanidin-3,5-diglucoside | Intestinal Sucrase | Inactive | Addition of a 5-O-glucose moiety leads to inactivity. |
| Cyanidin-3-glucoside | Pancreatic α-Amylase | 0.30 ± 0.01 | More potent inhibitor than cyanidin. |
| Cyanidin-3-galactoside | Pancreatic α-Amylase | No activity | Structural difference at the 3-O-position is a key factor. |
| Cyanidin-3,5-diglucoside | Pancreatic α-Amylase | No activity | - |
| This compound | Pancreatic α-Amylase | 0.0244 ± 0.0001 | Exhibits non-competitive inhibition. researchgate.net |
| This compound | Yeast α-glucosidase | 0.0197 ± 0.00024 | Non-competitive inhibitor. researchgate.net |
| This compound | Pancreatic Lipase (B570770) | 0.0594 ± 0.00141 | Mixed-type competitive inhibitor. nih.gov |
| This compound | Cholesterol Esterase | - | Inhibited by 5-31% at concentrations of 0.125–1 mM. nih.gov |
This table is generated based on data from multiple sources to provide a comparative overview. The experimental conditions might vary between studies.
The bioactivity of this compound is also heavily dependent on the structure of its aglycone, cyanidin. The arrangement of hydroxyl groups on the A and B rings of the cyanidin backbone is fundamental to its antioxidant and other biological activities.
The antioxidant capacity of anthocyanidins is strongly correlated with the number and position of hydroxyl groups on the B-ring nih.gov. Cyanidin, with two hydroxyl groups at the 3' and 4' positions of the B-ring, exhibits potent radical scavenging activity nih.gov. This di-hydroxylated pattern is a key feature for its antioxidant efficacy. The presence of these hydroxyl groups allows for the donation of hydrogen atoms to stabilize free radicals.
Computational Approaches in SAR Analysis
Computational methods have become indispensable tools in understanding the structure-activity relationships of natural compounds like this compound. These in silico approaches provide insights into the molecular interactions and properties that govern biological activity, thereby aiding in the rational design of novel analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For flavonoids, including anthocyanins, QSAR studies have been employed to predict their antioxidant potential and other activities.
While specific QSAR models exclusively for this compound are not extensively documented, 3D-QSAR studies on a broader range of flavonoids have provided valuable insights. These models often utilize descriptors related to the molecule's electronic and steric properties. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop models that can predict the antioxidant activity of flavonoids based on their 3D structures analchemres.org. These studies highlight the importance of electrostatic and hydrogen-bond donor fields in determining the antioxidant capacity, features that are prominent in the cyanidin aglycone. Such models can be instrumental in predicting the activity of novel this compound analogs.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as this compound, and a protein target.
Several molecular docking studies have been conducted to investigate the binding of this compound and its derivatives to various protein targets. For example, docking studies with acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, have shown that this compound can bind with high affinity to the active site of the enzyme mdpi.com. These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Similarly, molecular docking has been used to explore the interaction of this compound with other proteins like the NLRP3 inflammasome, suggesting a potential mechanism for its anti-inflammatory effects researchgate.net. The binding energies and interaction patterns obtained from these studies provide a rational basis for the observed biological activities and can guide the design of analogs with improved binding affinity and selectivity.
Below is a data table summarizing the results of molecular docking studies involving this compound and related compounds with various protein targets:
| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyanidin-3-O-rutinoside | Acetylcholinesterase (AChE) | -8.8 to -9.3 (range for derivatives) | Not specified |
| Cyanidin-3-O-glucoside | NLRP3 | Not specified | Ser264, Glu637, Glu135 (Hydrogen bonds) |
| Cyanidin | EIF4E | Not specified | Gln156 (Hydrogen bond), Trp82 (Hydrophobic) |
| Cyanidin | Pdk1 | Not specified | Glu130 (Hydrogen bond), Phe93 (Arene contact) |
| Cyanidin | Tsc2 | Not specified | Ser198, Lys7 (Hydrogen bonds), Phe106 (Arene-arene) |
This table is generated based on data from multiple sources. The specific binding energies for this compound were not always available, so data for related cyanidin derivatives are included for a comparative perspective.
The three-dimensional conformation of this compound and its stability are critical for its biological activity. Computational methods can be used to explore the conformational landscape of the molecule and to assess its stability under different conditions.
Conformational analysis helps to identify the low-energy, and therefore most probable, shapes that this compound can adopt. The flexibility of the glycosidic bond allows for different orientations of the rutinoside moiety relative to the cyanidin core. This conformational flexibility can influence how the molecule fits into the binding site of a protein.
Stability studies, often performed using molecular dynamics simulations, can provide insights into the behavior of this compound in a biological environment. These simulations can predict how the molecule interacts with water and other surrounding molecules, and how its structure fluctuates over time. While specific and detailed conformational and stability studies focused solely on this compound are not abundant in the literature, the general principles of flavonoid chemistry suggest that the planarity of the aglycone is crucial for its stability and activity, and this can be influenced by the bulky rutinoside group. The steric hindrance from the sugar moiety can affect the coplanarity of the B-ring with the rest of the molecule, which in turn can modulate its electronic properties and antioxidant activity nih.gov.
Design and Synthesis of this compound Derivatives for Enhanced Research Properties
The inherent instability and limited lipophilicity of this compound can pose challenges for its application in various research settings. To address these limitations, researchers have focused on the rational design and synthesis of this compound derivatives with enhanced properties, thereby expanding their utility as research tools. These modifications primarily aim to improve stability under various experimental conditions, modulate solubility for specific applications, and enhance or alter biological activity for targeted investigations.
The primary strategies for modifying this compound involve chemical or enzymatic alterations, with a significant focus on acylation. Acylation, the process of adding an acyl group (R-C=O), has been shown to be a highly effective method for enhancing the stability and lipophilicity of anthocyanins. The addition of acyl groups can protect the molecule from degradation by steric hindrance and by altering its electronic properties. Furthermore, the nature of the acyl group can be varied to fine-tune the physicochemical properties of the resulting derivative.
One key approach in the development of more stable anthocyanin derivatives is enzymatic esterification. For instance, a notable strategy involves the enzymatic esterification of this compound with vinyl cinnamate (B1238496) as the acyl donor. This process yields a cinnamoyl derivative with significantly improved thermal stability, making it more suitable for studies requiring incubation at elevated temperatures. nih.gov The enzymatic approach is often preferred due to its high regioselectivity, meaning the acyl group is attached to a specific position on the sugar moiety of this compound, leading to a more homogeneous product.
While specific research on a wide array of this compound derivatives is still emerging, extensive studies on the closely related compound, cyanidin-3-glucoside, provide valuable insights into the structure-activity relationships of acylated anthocyanins. These studies demonstrate a clear correlation between the nature of the acyl group and the resulting properties of the derivative.
For example, enzymatic acylation of cyanidin-3-glucoside with fatty acid esters of varying chain lengths has been shown to systematically alter its properties. As the length of the fatty acyl chain increases, the lipophilicity of the derivative is enhanced. This increased lipophilicity can improve the compound's ability to traverse cell membranes, making it a more effective tool for in vitro cellular assays.
Furthermore, acylation has a profound effect on the stability of these molecules. Studies on acylated cyanidin-3-glucoside have demonstrated that the introduction of an acyl group, such as an n-octanoyl group, leads to the highest thermostability and photostability among the tested derivatives. While there can be a slight decrease in in-vitro antioxidant activity with some acylations, the cellular antioxidant activity can be significantly increased. This suggests that the enhanced stability and cellular uptake of the acylated derivatives can lead to greater efficacy in a biological context.
The choice of the acyl donor can also influence the antioxidant properties of the resulting derivative in different environments. For instance, acylation of cyanidin-3-glucoside with methyl salicylate (B1505791) has been shown to produce a derivative with high antioxidant activity in aqueous systems. Conversely, a derivative acylated with methyl n-octanoate exhibited better antioxidant properties in lipid systems. mdpi.com This tunability of properties through the selection of the acylating agent is a cornerstone of the rational design of these derivatives for specific research applications.
The following interactive data table summarizes the findings from a study on the enzymatic acylation of cyanidin-3-glucoside, which serves as a model for the expected enhancements in the properties of this compound derivatives.
| Derivative | Acyl Donor | Change in Lipophilicity | Thermostability | Photostability | In Vitro Antioxidant Activity | Cellular Antioxidant Activity |
| Cyanidin-3-(6″-n-octanoyl)-glucoside | n-Octanoic acid | Increased | Highest | Highest | Slightly Decreased | Increased by 33.3% |
| Cyanidin-3-(6″-lauroyl)-glucoside | Lauric acid | Further Increased | Moderate | Moderate | Decreased | Increased by 125.9% |
| Cyanidin-3-(6″-myristoyl)-glucoside | Myristic acid | Highest | Lower | Lower | Decreased | Data not available |
| Cyanidin-3-(6-salicyloyl) glucoside | Methyl salicylate | Increased | Significantly Improved | Significantly Improved | No Significant Change | Data not available |
This data is based on studies of cyanidin-3-glucoside derivatives and is presented to illustrate the expected effects of acylation on this compound.
Future Research Directions and Emerging Methodological Advancements
Exploration of Untapped Mechanistic Pathways and Cellular Targets
While the antioxidant properties of cyanidin-3-rutinoside are well-documented, its biological activities extend far beyond simple radical scavenging. Future research is poised to delve deeper into novel mechanistic pathways and identify specific cellular targets. One intriguing area of investigation is the paradoxical pro-oxidant effect of this compound observed in certain cancer cells. In human leukemia HL-60 cells, this compound has been shown to induce the accumulation of peroxides, leading to apoptosis. researchgate.netresearchgate.netnih.gov This reactive oxygen species (ROS)-dependent mechanism activates the p38 MAPK and JNK signaling pathways, which in turn trigger the mitochondrial apoptotic pathway mediated by the pro-apoptotic protein Bim. researchgate.netresearchgate.netnih.gov Notably, this pro-oxidant effect appears to be selective for cancer cells, as this compound does not induce ROS accumulation in normal human peripheral blood mononuclear cells. researchgate.netresearchgate.netnih.gov
Another critical and largely untapped area is the interaction of this compound and its metabolites with the gut microbiota. It is known that this compound is partially hydrolyzed by gut bacteria to its corresponding glucoside and subsequently to its aglycone, cyanidin (B77932). researchgate.net These microbial transformations can lead to the production of smaller phenolic acids, such as protocatechuic acid, which may possess their own distinct biological activities. researchgate.net Recent studies have shown that this compound can modulate the gut microbiota composition, which in turn can influence lipid metabolism through pathways like the MAPK and PI3K-Akt signaling pathways. nih.gov The intricate interplay between this compound, the gut microbiome, and host metabolism represents a significant frontier for future mechanistic studies.
Furthermore, the anti-inflammatory and anti-cancer migratory effects of this compound are mediated through the inhibition of specific signaling pathways. For instance, it has been shown to inhibit the activation of c-Jun and NF-kappaB, key transcription factors involved in inflammation and cancer progression. mdpi.comnih.gov In human lung carcinoma cells, this compound treatment led to a decrease in the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-plasminogen activator (u-PA), and an increase in their inhibitors, TIMP-2 and PAI, at the transcriptional level. mdpi.comnih.gov The precise molecular interactions underlying these effects, including potential direct binding to signaling proteins, remain to be fully elucidated.
| Research Finding | Cellular Model | Observed Mechanistic Pathway |
| Induction of apoptosis via peroxide accumulation | Human leukemia HL-60 cells | ROS-dependent activation of p38 MAPK and JNK, leading to the mitochondrial pathway mediated by Bim. researchgate.netresearchgate.netnih.gov |
| Modulation of gut microbiota and lipid metabolism | Hyperlipidemic mice | Alteration of specific gut microbiota, activating MAPK, Rap1, Ras, and PI3K-Akt signaling pathways. nih.gov |
| Inhibition of cancer cell migration and invasion | Human lung carcinoma A549 cells | Inhibition of c-Jun and NF-kappaB activation; decreased expression of MMP-2 and u-PA. mdpi.comnih.gov |
Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) for Comprehensive Understanding
The advent of "omics" technologies provides a powerful toolkit for gaining a holistic understanding of the biological effects of this compound. By integrating transcriptomics and metabolomics, researchers can simultaneously analyze changes in gene expression and metabolite profiles in response to this compound, thereby revealing complex regulatory networks.
In the context of dyslipidemia, a combined 16S rRNA-based metagenomics and transcriptomics analysis in a mouse model revealed that this compound supplementation altered the gut microbiota and activated lipid metabolism-related pathways, including the MAPK, Rap1, Ras, and PI3K-Akt signaling pathways. nih.gov This integrated approach not only identified the metabolic changes but also linked them to alterations in the gut microbial community and host gene expression.
Metabolomics has also been instrumental in elucidating the metabolic fate of this compound in the gut. In vitro studies with human fecal slurries have shown that gut microbiota metabolize this compound into smaller phenolic compounds. researchgate.net Combining metabolomic analysis with transcriptomic data from both the host and the gut microbiome can provide a more complete picture of the biotransformation of this compound and the subsequent physiological effects of its metabolites. nih.gov Understanding the full spectrum of these metabolites and their impact on host cellular pathways is a key area for future research.
The application of these omics technologies is not limited to animal models. In plant science, integrated metabolomics and transcriptomics have been used to investigate the biosynthesis of anthocyanins, including this compound, in various plant species. nih.gov This approach has helped to identify key structural and transcription factors that control the production of these pigments.
| Omics Technology | Research Focus | Key Findings |
| Transcriptomics and Metabolomics | Understanding anthocyanin biosynthesis in plants | Identification of key structural genes and transcription factors involved in the production of this compound and other anthocyanins. nih.gov |
| 16S rRNA Metagenomics and Transcriptomics | Investigating the effects on dyslipidemia | This compound alters gut microbiota and activates lipid metabolism pathways (MAPK, PI3K-Akt). nih.gov |
| Metabolomics | Elucidating the metabolic fate in the gut | Gut microbiota metabolize this compound into smaller phenolic acids. researchgate.net |
Advancements in Analytical Techniques for Trace-Level Detection and Imaging in Biological Systems
The accurate detection and quantification of this compound and its metabolites in complex biological matrices are crucial for understanding its bioavailability, metabolism, and mechanism of action. While traditional methods like High-Performance Liquid Chromatography (HPLC) are widely used, advancements in analytical techniques are enabling more sensitive and spatially resolved measurements. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), has become a cornerstone for the identification and quantification of this compound. researchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the compound and its metabolites in biological fluids and tissues. researchgate.netnih.gov Near-infrared (NIR) spectroscopy is also emerging as a rapid and non-destructive method for predicting this compound content in plant materials. frontiersin.org
A significant frontier in analytical technology is the application of imaging techniques to visualize the distribution of this compound within biological systems. Fluorescence imaging, leveraging the autofluorescence of anthocyanins, has been used to study their subcellular localization in plant cells. maastrichtuniversity.nl This has revealed that anthocyanins can be found in vesicular structures within the vacuole and cytoplasm. maastrichtuniversity.nl While the fluorescence of this compound's aglycone, cyanidin, is more intense, the glycosylation to form this compound significantly alters its fluorescence properties. sciltp.com
Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that can map the spatial distribution of a wide range of molecules directly in tissue sections. researchgate.net While still an emerging application for specific anthocyanins, MSI holds immense potential for visualizing the uptake, distribution, and metabolism of this compound in different organs and tissues at a cellular level. researchgate.net This could provide unprecedented insights into its sites of action and metabolic fate in vivo.
| Analytical Technique | Application | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Quantification in plant and biological samples | Robust and widely available. frontiersin.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of parent compound and metabolites | High sensitivity and specificity for trace-level detection. researchgate.netnih.gov |
| Near-Infrared (NIR) Spectroscopy | Rapid prediction of content in plant materials | Non-destructive and high-throughput. frontiersin.org |
| Fluorescence Imaging | Subcellular localization in plant cells | Visualization of anthocyanin distribution in vivo. maastrichtuniversity.nl |
| Mass Spectrometry Imaging (MSI) | Potential for spatial mapping in biological tissues | Label-free imaging of molecular distribution at a cellular level. researchgate.net |
Development of Novel In Vitro and In Vivo Models for Mechanistic Elucidation
To better understand the complex biological effects of this compound, researchers are moving beyond simple cell culture systems to more sophisticated in vitro and in vivo models that can better recapitulate human physiology.
In vitro, human cell lines such as HaCaT keratinocytes have been used to study the protective effects of this compound against blue light-induced cytotoxicity and inflammation. Human colon carcinoma Caco-2 cells are another widely used model to investigate intestinal absorption and metabolism. However, these two-dimensional cell cultures have limitations in mimicking the complex architecture and cellular diversity of tissues. The development of three-dimensional (3D) organoid models, which are self-organizing structures derived from stem cells that resemble in vivo organs, offers a promising new platform for studying the effects of this compound. mdpi.com Human intestinal organoids, for example, could provide a more accurate model for studying its interaction with the gut epithelium and resident immune cells. mdpi.com
In vivo, the zebrafish (Danio rerio) has emerged as a valuable model for studying the effects of cyanidin derivatives. researchgate.net The optical transparency of zebrafish larvae allows for real-time imaging of biological processes, and their rapid development and genetic tractability make them suitable for high-throughput screening. researchgate.net For instance, a zebrafish model of Alzheimer's disease has been used to investigate the neuroprotective effects of this compound. researchgate.net
| Model System | Research Application | Key Features and Advantages |
| Human Cell Lines (e.g., HaCaT, Caco-2) | Studying cytotoxicity, inflammation, and intestinal absorption | Well-established and readily available for initial mechanistic studies. |
| 3D Organoids (e.g., intestinal, liver) | Potential for studying tissue-specific effects and host-microbe interactions | More accurately recapitulate the structure and function of in vivo organs. mdpi.com |
| Zebrafish (Danio rerio) | Investigating neuroprotective and other systemic effects | Optical transparency for in vivo imaging, rapid development, and genetic tractability. researchgate.net |
Strategies for Genetic Modification of Biosynthetic Pathways for Targeted Research Production
The production of pure this compound for research purposes can be challenging and expensive due to its complex structure and often low abundance in natural sources. Therefore, there is growing interest in developing strategies for the targeted and enhanced production of this compound through genetic modification of biosynthetic pathways.
In plants, the biosynthesis of anthocyanins is a well-characterized branch of the flavonoid pathway, involving a series of enzymatic steps. nih.gov Gene-editing technologies, particularly CRISPR/Cas9, have emerged as powerful tools for precisely modifying these pathways. researchgate.netnih.govnih.gov By knocking out negative regulators or overexpressing positive regulators of the anthocyanin pathway, it is possible to significantly increase the accumulation of specific anthocyanins. researchgate.netnih.govnih.gov For example, CRISPR/Cas9-mediated knockout of a negative regulator in grapevine has been shown to promote the accumulation of cyanidin-3-O-glucoside, a closely related anthocyanin. nih.gov Similar strategies could be applied to enhance the production of this compound in various plant species.
Beyond plants, microbial systems such as Escherichia coli and Saccharomyces cerevisiae (yeast) are being engineered as "cell factories" for the production of flavonoids. researchgate.net This involves introducing the entire multi-step plant biosynthetic pathway into the microorganism. researchgate.net While the de novo production of complex flavonoids like this compound in microbes is still in its early stages, advances in synthetic biology and metabolic engineering are making this an increasingly feasible approach. researchgate.net The use of CRISPR/Cas9 for genome engineering in these microbial hosts can further accelerate the development of high-producing strains.
| Genetic Modification Strategy | Host Organism | Approach | Potential Outcome |
| CRISPR/Cas9 Gene Editing | Plants (e.g., grapevine, potato) | Knockout of negative regulators or overexpression of positive regulators of the anthocyanin pathway. researchgate.netnih.govnih.gov | Increased accumulation of this compound in plant tissues. |
| Metabolic Engineering | Microorganisms (e.g., E. coli, S. cerevisiae) | Introduction of the multi-step plant biosynthetic pathway for this compound. researchgate.net | Sustainable and scalable production of pure this compound for research. |
| Synthetic Biology | Cyanobacteria | Engineering photosynthetic microorganisms for carbon-neutral production. | Environmentally friendly production of this compound. |
Q & A
What methodologies are recommended for quantifying cyanidin-3-rutinoside in plant extracts or biological samples?
Basic Research Question
Quantification requires precise analytical techniques. Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) is widely used, employing a Zorbax Eclipse C18 column (2.1 × 50 mm, 1.8 μm) with a mobile phase of acidified water (pH 3) and acetonitrile gradient elution . For spectrophotometric analysis, the acidified butanol method with FeSO₄·7H₂O and this compound standards (e.g., 1.5625–50 μg/mL) is effective, with absorbance measured at 540 nm . Ensure calibration curves are validated for linearity (R² > 0.99) and recovery rates (≥90%).
How can structural and conformational properties of this compound be elucidated?
Basic Research Question
Combine experimental and computational approaches:
- Experimental : Use Fourier-transform infrared (FT-IR) and Raman spectroscopy to identify functional groups (e.g., hydroxyl, glycosidic bonds) .
- Computational : Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to simulate spectra and determine stable conformations. Key parameters include dipole moment (9.94 Debye) and energy minima (-1,654,184.76 kcal/mol) . Validate computational models against empirical spectral data.
What advanced strategies exist to study this compound’s inhibitory effects on molecular targets like iNOS?
Advanced Research Question
Use molecular docking to predict binding affinities. For example, this compound shows potential inhibition of inducible nitric oxide synthase (iNOS) via hydrophobic interactions and hydrogen bonding. Follow up with in vitro assays (e.g., enzyme inhibition kinetics) and structure-activity relationship (SAR) studies to optimize derivatives . Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants.
How does this compound induce oxidative stress in cancer cells, and what experimental models are suitable?
Advanced Research Question
Mechanistic studies in leukemia cells reveal that this compound triggers peroxide accumulation, leading to apoptosis. Use flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) to quantify intracellular peroxides. Complement with HOMO-LUMO analysis (gap = 2.81 eV) to assess electron transfer capacity, which correlates with pro-oxidant activity . Preclinical models should include dose-response assays (e.g., IC₅₀ determination) and transcriptomic profiling to identify affected pathways.
How can conflicting data on this compound’s bioavailability be resolved?
Advanced Research Question
Discrepancies in absorption rates (e.g., rat vs. mouse models) arise from differences in gut microbiota and metabolizing enzymes . Address this by:
- Standardizing protocols for in vivo studies (e.g., fasting periods, dose uniformity).
- Using isotopic labeling (e.g., ¹⁴C-cyanidin-3-rutinoside) to track metabolites via LC-MS/MS.
- Comparing pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) across species and adjusting for interspecific variability.
What computational approaches predict this compound’s optoelectronic properties for photovoltaic applications?
Advanced Research Question
DFT simulations at the B3LYP/6-31G(d,p) level calculate key photovoltaic parameters:
- Open-circuit voltage (Vₒc = 2.45 eV).
- Light-harvesting efficiency (LHE = 0.06).
- Reorganization energies (λₕ = 0.50 eV, λₑ = 0.57 eV) .
Validate predictions using UV-Vis spectroscopy and bulk heterojunction solar cell prototypes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
